
Dope-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DOPE-NHS) is a hydrophobic chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized for conjugating targeting peptides into the membrane of exosomes, which are nano-sized vesicles secreted by cells for intercellular communication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amine groups to form stable amide bonds.
Hydrolysis: In aqueous environments, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane.
Hydrolysis: This reaction occurs in the presence of water or aqueous buffers.
Major Products Formed
Substitution Reactions: The major product is an amide bond between the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and the amine group of the target molecule.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of lipid-based nanoparticles for drug delivery.
Biology: It facilitates the conjugation of peptides and proteins to lipid membranes, aiding in the study of membrane protein interactions.
Medicine: It is employed in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: It is used in the production of liposomal formulations for various therapeutic applications .
Mécanisme D'action
The primary mechanism of action of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide involves the formation of stable amide bonds with primary amines. This reaction facilitates the conjugation of targeting peptides or proteins to lipid membranes, enhancing the specificity and efficacy of drug delivery systems. The molecular targets include membrane proteins and receptors, which are crucial for the targeted delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposomal formulations.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A helper lipid used in gene therapy and drug delivery.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for conjugating targeting peptides to lipid membranes. This property distinguishes it from other similar compounds like 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which do not possess the N-hydroxysuccinimide ester functionality .
Propriétés
Formule moléculaire |
C50H87N2O13P |
|---|---|
Poids moléculaire |
955.2 g/mol |
Nom IUPAC |
[(2R)-3-[2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1 |
Clé InChI |
KYRHEEQOOWZTRX-OHRCZFALSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
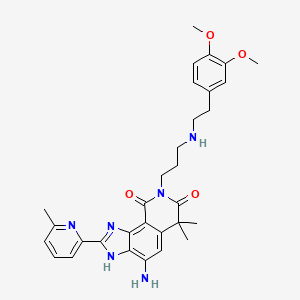
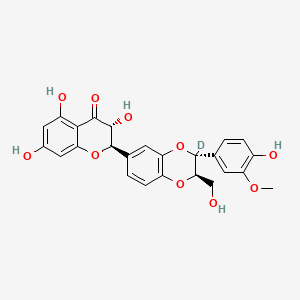
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
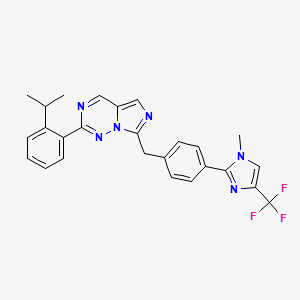
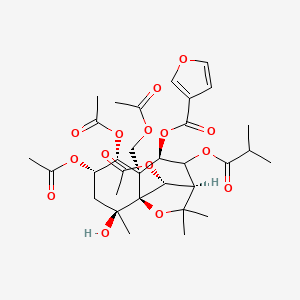

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
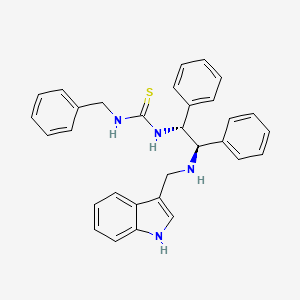



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
